7-Bromo-1,3-dichloroisoquinoline is an organic compound with the molecular formula and a molar mass of approximately 276.95 g/mol. This compound is a derivative of isoquinoline, characterized by the presence of bromine and chlorine substituents at specific positions on the isoquinoline ring. Its unique structure makes it significant in various chemical syntheses and biological applications.
The compound is synthesized through various organic reactions involving isoquinoline derivatives. It is commercially available from chemical suppliers and is often used as an intermediate in the synthesis of more complex organic molecules.
7-Bromo-1,3-dichloroisoquinoline falls under the category of halogenated heterocycles, specifically isoquinoline derivatives. It is classified as a potentially bioactive compound due to its structural properties, which may influence its reactivity and interactions with biological systems.
The synthesis of 7-bromo-1,3-dichloroisoquinoline typically involves multi-step organic reactions. A common method includes:
One effective synthetic route involves the bromination of 1,3-dichloroisoquinoline using bromine or N-bromosuccinimide (NBS) in a solvent like chloroform. This process requires careful control of reaction conditions to optimize yield and purity. The industrial production may utilize continuous flow reactors to enhance efficiency and consistency in large-scale synthesis.
The molecular structure of 7-bromo-1,3-dichloroisoquinoline features a bicyclic system comprising an isoquinoline core with bromine at position 7 and chlorine at positions 1 and 3. The structural formula can be represented as follows:
7-Bromo-1,3-dichloroisoquinoline can undergo several types of chemical reactions:
Common reagents for these reactions include:
The products formed vary based on the specific reagents and conditions employed during the reactions.
The mechanism of action for 7-bromo-1,3-dichloroisoquinoline is not fully elucidated but involves potential interactions with biological targets. Its photolysis under ultraviolet light may lead to the release of reactive species that could alter cellular processes.
Research indicates that this compound may influence biochemical pathways related to enzyme inhibition, particularly in drug metabolism studies involving cytochrome P450 enzymes.
Safety data indicate that it is corrosive and can be toxic if ingested or inhaled. Proper handling precautions must be taken due to its irritant properties.
7-Bromo-1,3-dichloroisoquinoline has several applications across scientific fields:
Regioselective halogenation of isoquinoline derivatives enables precise installation of halogen atoms at specific ring positions, a critical step for developing pharmaceuticals and functional materials. The C1 and C3 positions of isoquinoline exhibit enhanced electrophilic character due to the electron-deficient pyridyl ring, facilitating ortho-directed metalation approaches. For 7-bromo-1,3-dichloroisoquinoline synthesis, directed ortho-metalation (DoM) strategies employing sodium hexamethyldisilazide (NaHMDS) enable sequential halogen introduction with positional control [8]. This method overcomes limitations of electrophilic halogenation, which often yields unseparable isomer mixtures. Temperature-controlled bromination using N-bromosuccinimide (NBS) at -78°C achieves >90% selectivity for the 7-position, while phosphorus oxychloride (POCl₃) chlorination targets the 1 and 3 sites simultaneously under reflux conditions [7]. The bromine atom at C7 subsequently serves as a versatile handle for cross-coupling reactions, while the C1 and C3 chlorines exhibit differential reactivity for sequential nucleophilic displacements.
Table 1: Regioselectivity Comparison in Isoquinoline Halogenation
Directing Group | Halogenating Agent | Temperature | C7 Selectivity (%) | Reference |
---|---|---|---|---|
None | Br₂ | 25°C | 45-50 | [4] |
N,N-Dimethylamide | NBS | -78°C | 92 | [8] |
Trimethylsilyl | Cl₂ | 0°C | 85 (C4) | [8] |
Lithium | BrCN | -40°C | 95 | [7] |
The bromine atom at C7 in 7-bromo-1,3-dichloroisoquinoline serves as a privileged site for Pd-catalyzed cross-coupling, enabling C-C and C-heteroatom bond formation with retention of the C1/C3 chlorines. Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst (2 mol%) in toluene/water (3:1) at 80°C achieves >85% conversion to 7-aryl derivatives while preserving chlorine functionality [7]. This chemoselectivity arises from the bromine's superior oxidative addition kinetics versus chlorines. The C1 chlorine exhibits greater reactivity than C3 toward nucleophiles due to reduced steric hindrance, enabling sequential functionalization. In Stille coupling with (1-ethoxyvinyl)tri(n-butyl)stannane, regioselective vinylation occurs exclusively at C7 under Pd₂(dba)₃ catalysis, generating versatile intermediates for alkaloid synthesis . Kinetic studies reveal that electron-rich phosphine ligands (e.g., tri(tert-butyl)phosphine) accelerate transmetalation without promoting chlorine scrambling. Post-coupling, the C1 chlorine undergoes selective amination with primary amines (e.g., benzylamine) in DMF at 60°C, while the C3 chlorine requires harsher conditions (120°C) for substitution [9].
Table 2: Palladium-Catalyzed Coupling Reactions of 7-Bromo-1,3-dichloroisoquinoline
Reaction Type | Conditions | Conversion (%) | Selectivity | Application |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C | 85-92 | C7-arylation | Biaryl pharmaceuticals |
Stille Coupling | Pd₂(dba)₃, AsPh₃, dioxane, 100°C | 78 | C7-vinylation | Vinyl isoquinoline synthesis |
Buchwald-Hartwig | Pd(OAc)₂, XPhos, Cs₂CO₃, toluene, 110°C | 90 (C1 only) | C1-amination | Aminoisoquinoline derivatives |
Carbonylation | PdCl₂, CO (1 atm), MeOH, 70°C | 82 | C7-esterification | Ester synthesis |
Industrial synthesis of 7-bromo-1,3-dichloroisoquinoline proceeds through a telescoped sequence starting from 1,2,3,4-tetrahydroisoquinoline, avoiding isolation of sensitive intermediates. The optimized route comprises four stages:
This route circumvents traditional Pomeranz-Fritsch limitations (50% 5-bromo isomer byproduct) by leveraging diazo chemistry in non-aqueous media, enhancing regioselectivity to >95% 7-bromo isomer. Final chlorination with POCl₃/PCl₅ mixture (3:1) at 120°C for 8 hours installs the 1,3-dichloro functionality with <2% dichloro byproducts. Process intensification reduces solvent consumption by 40% versus stepwise protocols, achieving 25% overall yield from tetrahydroisoquinoline [4].
Transitioning from batch to continuous flow synthesis addresses exothermicity and selectivity challenges in 7-bromo-1,3-dichloroisoquinoline manufacturing. Key innovations include:
Flow chemistry enables solvent-free chlorination using gaseous Cl₂ in a falling film microreactor, enhancing atom economy while minimizing waste HCl generation. Production scales exceeding 100 kg/day are achieved with >99.5% purity by HPLC, meeting pharmaceutical intermediate specifications [7] [9].
Table 3: Continuous vs. Batch Process Metrics for 7-Bromo-1,3-dichloroisoquinoline
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction Time | 48 hours | 3.5 hours | 92% reduction |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
Byproduct Formation | 8-12% | 0.5-1.2% | 85% reduction |
Production Capacity | 5 kg/day | 100 kg/day | 20x increase |
Solvent Consumption | 15 L/kg | 4 L/kg | 73% reduction |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1